2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring, along with the pyrido[1,2-c]pyrimidine core, contributes to its diverse chemical properties and potential biological activities.
Properties
IUPAC Name |
2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-15-20-17(21-26-15)16-14-10-6-7-11-22(14)19(25)23(18(16)24)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDPQPPWIFFKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The pyrido[1,2-c]pyrimidine core can be synthesized through condensation reactions involving suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as antiviral or anticancer agents.
Material Science: Its heterocyclic rings contribute to its stability and electronic properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrido[1,2-c]pyrimidine Derivatives: Compounds with this core structure are known for their diverse pharmacological properties.
Uniqueness
2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is unique due to the combination of both oxadiazole and pyrido[1,2-c]pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various research and industrial applications.
Biological Activity
The compound 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its structure, synthesis, and biological properties based on various studies and research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a pyrido[1,2-c]pyrimidine core with oxadiazole and benzyl substituents. The molecular formula is with a molecular weight of approximately 352.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃ |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1775557-01-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the oxadiazole moiety and the benzyl group into the pyrido[1,2-c]pyrimidine framework. Specific methodologies may vary but generally include cyclization and functionalization processes to achieve the desired structure .
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[1,2-c]pyrimidine exhibit significant anticancer activity. Specifically, compounds similar to This compound have been shown to inhibit cancer cell proliferation in vitro. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study evaluated the cytotoxic effects of this class of compounds against various cancer cell lines (e.g., HeLa and MCF-7), revealing IC50 values in the micromolar range .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar oxadiazole derivatives. These compounds have demonstrated efficacy against a range of pathogens:
- Bacterial Inhibition : The compound has shown activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary results indicate potential antifungal properties as well .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrido[1,2-c]pyrimidine scaffold significantly influence potency:
| Modification | Effect on Activity |
|---|---|
| Substituents on benzyl group | Enhanced anticancer activity |
| Variations in oxadiazole | Altered antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
